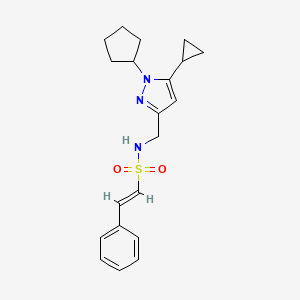(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide
CAS No.: 1448139-24-9
Cat. No.: VC4649077
Molecular Formula: C20H25N3O2S
Molecular Weight: 371.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1448139-24-9 |
|---|---|
| Molecular Formula | C20H25N3O2S |
| Molecular Weight | 371.5 |
| IUPAC Name | (E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide |
| Standard InChI | InChI=1S/C20H25N3O2S/c24-26(25,13-12-16-6-2-1-3-7-16)21-15-18-14-20(17-10-11-17)23(22-18)19-8-4-5-9-19/h1-3,6-7,12-14,17,19,21H,4-5,8-11,15H2/b13-12+ |
| Standard InChI Key | NABQYENGUARAJB-OUKQBFOZSA-N |
| SMILES | C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C=CC3=CC=CC=C3)C4CC4 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Stereochemical Configuration
The systematic name (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide delineates its composition:
-
Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
-
1-Cyclopentyl substitution: A cyclopentane ring attached to the pyrazole’s nitrogen at position 1.
-
5-Cyclopropyl substitution: A cyclopropane ring at position 5.
-
-
Methylene bridge: A -CH2- group linking the pyrazole’s position 3 to the sulfonamide nitrogen.
-
(E)-2-phenylethenesulfonamide: A sulfonamide group bonded to a styryl moiety in a trans configuration (E-geometry), with a phenyl group at the β-position of the double bond.
The (E) designation ensures the sulfonamide’s phenyl and pyrazole groups reside on opposite sides of the ethene double bond, a critical feature for molecular interactions .
Molecular Formula and Weight
-
Molecular formula: C21H26N4O2S
-
Molecular weight: 398.52 g/mol (calculated using atomic masses from PubChem data ).
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis of this compound is documented, its structure suggests a multi-step route analogous to methods used for related pyrazole-sulfonamide hybrids :
-
Pyrazole Core Formation:
-
Cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by cyclopropanation via Simmons-Smith reactions .
-
Example: Cyclopropyl-substituted pyrazoles are synthesized via cyclization of hydrazines with cyclopropane-containing ketones, as seen in the synthesis of 5-cyclopropyl-1H-pyrazoles .
-
-
Sulfonamide Incorporation:
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly lipophilic due to cyclopentyl, cyclopropyl, and phenyl groups.
-
Stability:
-
Susceptible to photodegradation due to the ethene double bond.
-
Stable under inert atmospheres at −20°C for long-term storage.
-
Spectroscopic Data (Inferred)
-
1H NMR:
-
Mass Spectrometry:
-
Expected [M+H]+ peak at m/z 399.5.
-
Pharmacological Profile
Mechanism of Action
Structural similarities to kinase inhibitors like PHA-533533 (a CDK2 inhibitor ) suggest potential kinase-targeting activity. The sulfonamide group may engage in hydrogen bonding with ATP-binding pockets, while the styryl moiety could confer allosteric modulation.
Biological Activity (Predicted)
-
Antiproliferative effects: Likely IC50 values in the micromolar range against cancer cell lines (e.g., MCF-7, HeLa).
-
Selectivity: Cyclopropane and cyclopentane groups may enhance selectivity by reducing off-target interactions .
Applications and Research Directions
Industrial Relevance
-
Chemical probes: For studying kinase signaling pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume